

Introduction: The Role and Reactivity of Chloroformates

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Compound of Interest

Compound Name: 4-Methoxycarbonylphenyl
chloroformate

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Chloroformates, with the general structure ROC(O)Cl , are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.^{[1][2]} Formally esters of the unstable chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.^{[1][2][3]} Their reactivity, which is analogous to that of acyl chlorides, is centered on the highly electrophilic carbonyl carbon, allowing for the efficient introduction of alkoxy carbonyl groups into various molecules.^[1]

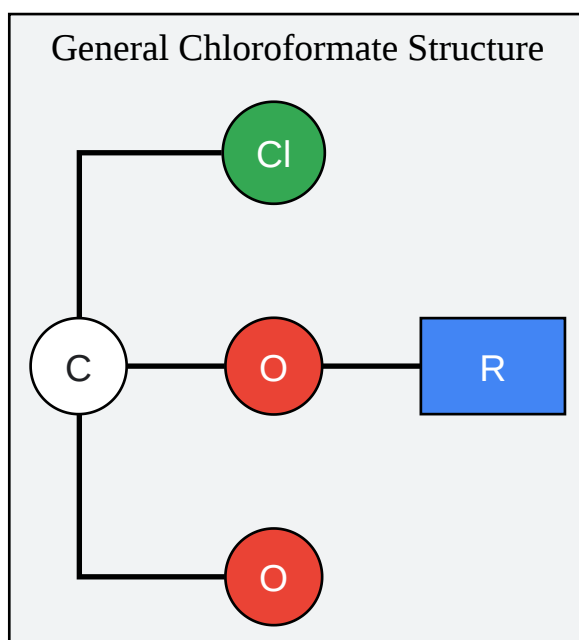
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core principles of chloroformate chemistry. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore their fundamental properties, key synthetic applications—including the formation of carbamates, carbonates, and mixed anhydrides—and the critical safety protocols required for their handling.

Chapter 1: Foundational Chemistry of Chloroformates

The utility of a specific chloroformate is dictated by its structure and physical properties. The nature of the "R" group significantly influences the reagent's stability, reactivity, and suitability for specific applications, such as installing protecting groups in peptide synthesis.^{[2][3][4]}

Visualizing the Chloroformate Functional Group

The core structure of a chloroformate features a carbonyl group bonded to both a chlorine atom and an alkoxy group. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack.



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Caption: General chemical structure of a chloroformate ester.[2]

Core Properties of Common Chloroformates

The selection of a chloroformate reagent is a critical first step in synthesis design. The table below summarizes key data for several commonly used chloroformates to facilitate this choice.

Chloroformate	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)
Methyl Chloroformate	$\text{CH}_3\text{O}(\text{CO})\text{Cl}$	94.50	70-72	1.223
Ethyl Chloroformate	$\text{C}_2\text{H}_5\text{O}(\text{CO})\text{Cl}$	108.52	93	1.135
Isobutyl Chloroformate	$\text{C}_4\text{H}_9\text{O}(\text{CO})\text{Cl}$	136.58	128.8	1.053
Benzyl Chloroformate	$\text{C}_7\text{H}_7\text{O}(\text{CO})\text{Cl}$	170.59	103 (at 20 mmHg)	1.195
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)	$\text{C}_{15}\text{H}_{11}\text{ClO}_2$	258.70	Decomposes	N/A (Solid)

Data sourced from BenchChem.[1]

Chapter 2: Key Reactions and Synthetic Applications

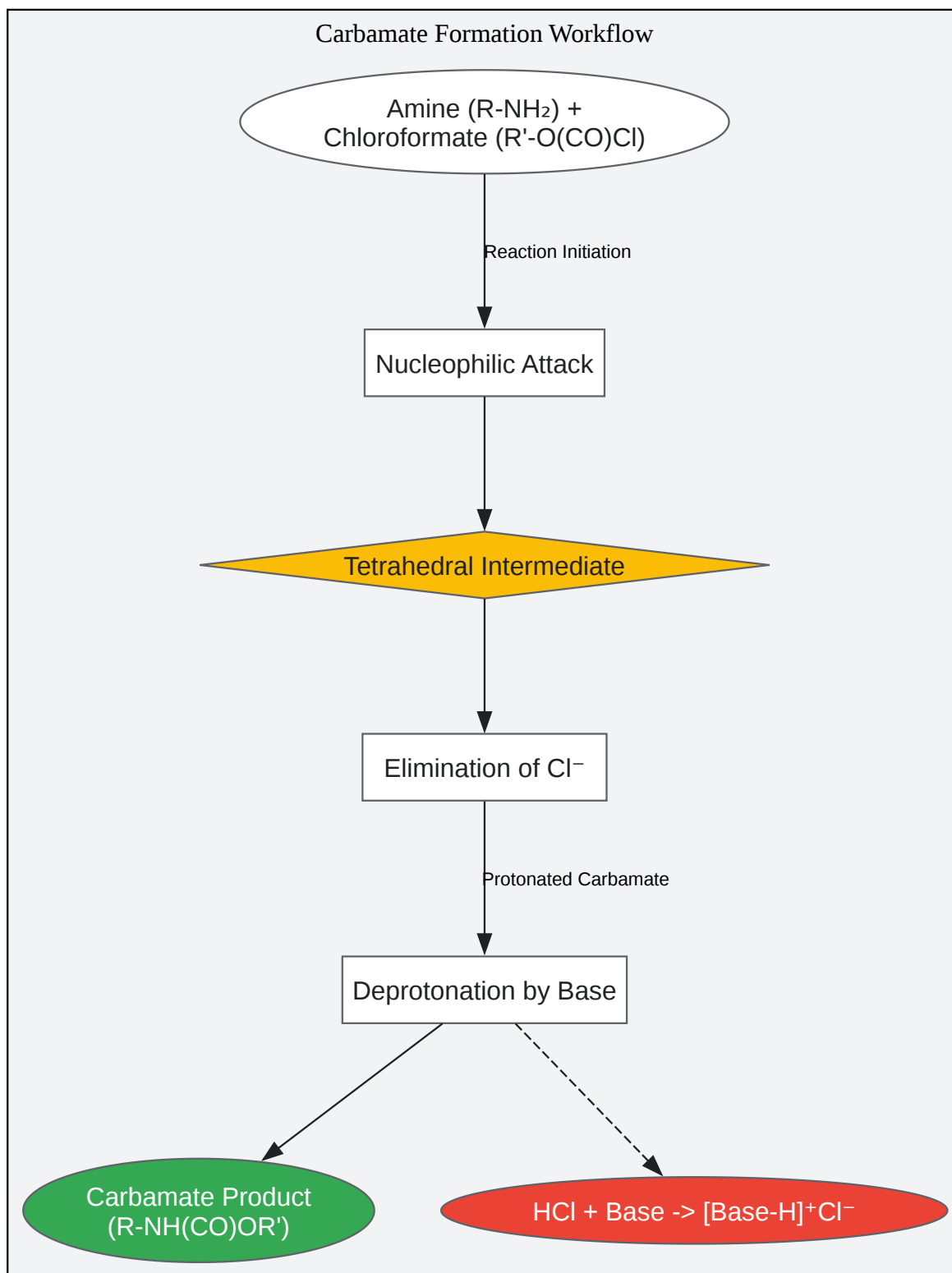
The high electrophilicity of the carbonyl carbon in chloroformates enables their reaction with a diverse array of nucleophiles. The most synthetically valuable of these transformations are the formation of carbamates, carbonates, and mixed anhydrides.[1][2]

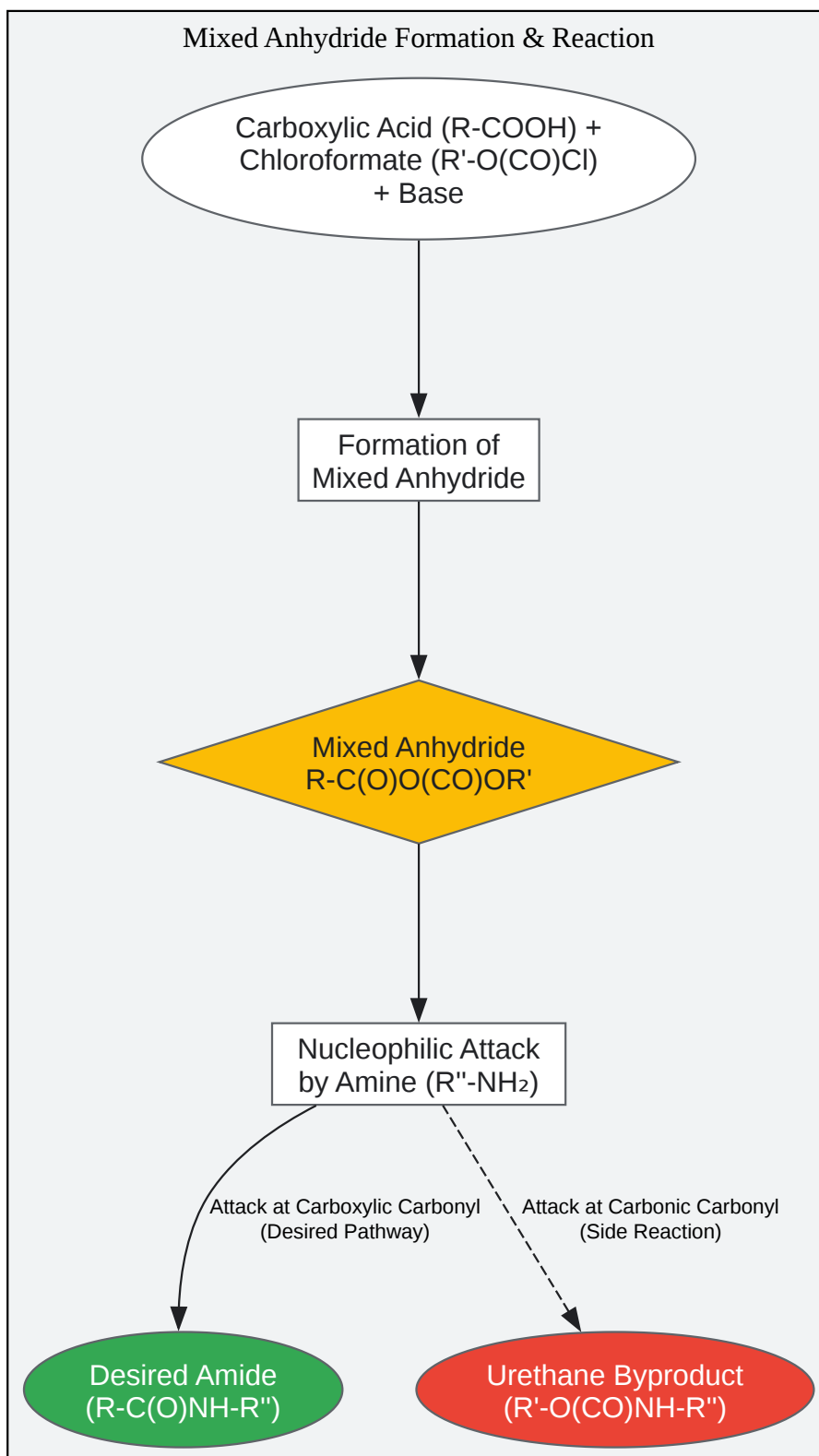
Carbamate Formation: Protecting Amines

The reaction between a chloroformate and a primary or secondary amine is a robust and extensively used method for synthesizing carbamates.[1][2] This reaction is of paramount importance in peptide synthesis and for the installation of amine protecting groups.[4][5] Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive amino group of amino acids.[4] The benzyloxycarbonyl (Cbz or Z) group, introduced

using benzyl chloroformate, and the 9-fluorenylmethoxycarbonyl (Fmoc) group are classic examples.^{[2][4][6]}

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.^[1]





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